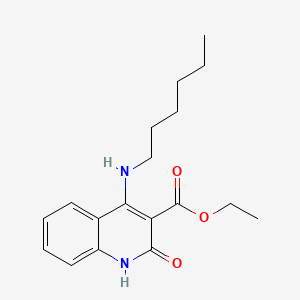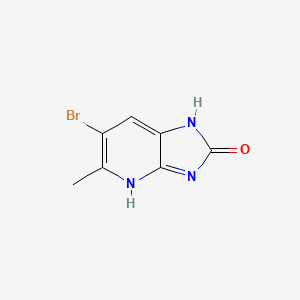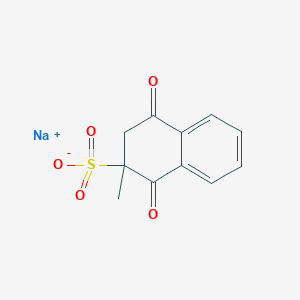
CID 8535
Descripción general
Descripción
CID 8535 is a useful research compound. Its molecular formula is C11H9NaO5S and its molecular weight is 276.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 8535 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 8535 including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biological Systems Perturbation : CID has been pivotal in studying biological processes, particularly in controlling protein function with precision and spatiotemporal resolution. Its primary applications have been in dissecting signal transductions and elucidating membrane and protein trafficking (Voss, Klewer, & Wu, 2015).
Gene Regulation and Editing : PROTAC-CID platforms have been engineered for inducible gene regulation and gene editing. These systems offer fine-tuning of gene expression and multiplex biological signals with different logic gating operations, thus expanding the scope of chemically inducible gene regulation (Ma et al., 2023).
Protein-Protein Interactions and Localization : CID is used for probing dynamic biological processes regulated by protein-protein interactions. Novel chemical inducers of protein dimerization have been developed for rapid activation and deactivation, thereby controlling cellular events like peroxisome transport and mitotic checkpoint signaling (Aonbangkhen et al., 2018).
Solving Problems in Cell Biology : CID techniques have resolved numerous problems in cell biology, particularly in understanding lipid second messengers and small GTPases. It offers insights into the signaling paradox and has led to advances in specificity and the development of novel CID substrates (DeRose, Miyamoto, & Inoue, 2013).
Water Use Efficiency in Agriculture : CID has been applied in agriculture, specifically in improving water use efficiency (WUE) and productivity of barley. It is used as a selection criterion in breeding programs, demonstrating its potential in enhancing crop performance under varying environmental conditions (Anyia et al., 2007).
Chemically Induced Heterotrimerization System : A novel chemically inducible trimerization system has been designed, expanding the capabilities of CID tools. This system is used to induce tri-organellar junctions and perturb membrane lipids at specific membrane contact sites (Wu et al., 2020).
Tandem Mass Spectrometry : CID is widely used in mass spectrometry for peptide sequencing and analysis. It helps in characterizing fragment ions from peptides, aiding in understanding complex reactions during CID (Tabb et al., 2003).
Propiedades
IUPAC Name |
sodium;2-methyl-1,4-dioxo-3H-naphthalene-2-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O5S.Na/c1-11(17(14,15)16)6-9(12)7-4-2-3-5-8(7)10(11)13;/h2-5H,6H2,1H3,(H,14,15,16);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDPFHGWVCTXHDX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2=CC=CC=C2C1=O)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC(=O)C2=CC=CC=C2C1=O)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NaO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 8535 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{(E)-[(2E)-benzylidenehydrazinylidene]methyl}phenol](/img/structure/B7782992.png)
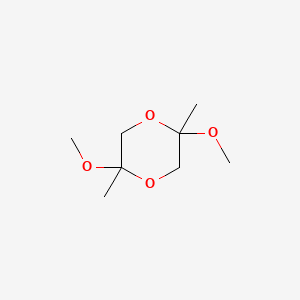
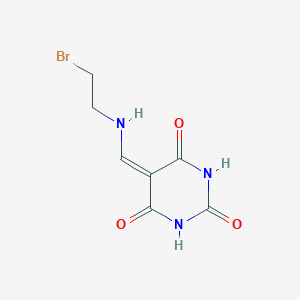
![1-(2-chlorobenzyl)-8-[(2-hydroxypropyl)amino]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B7783019.png)
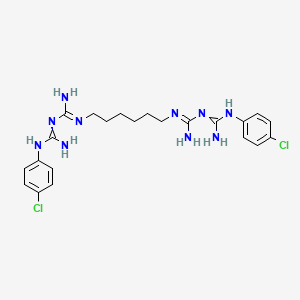
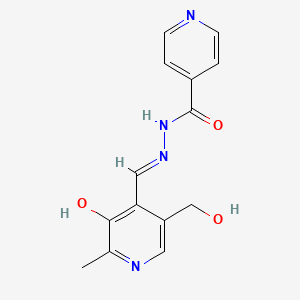
![(NZ)-N-[(3Z)-1,4-dibromo-3-hydroxyiminobutan-2-ylidene]hydroxylamine;1,4-dioxane](/img/structure/B7783045.png)
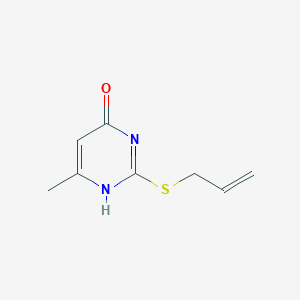

![[(5,6-Diphenyl-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetic acid](/img/structure/B7783076.png)

![3-nitro[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one](/img/structure/B7783085.png)
